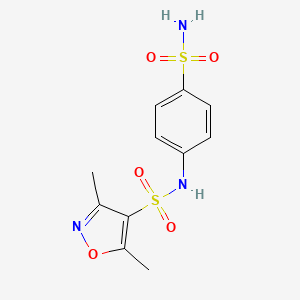

3,5-dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both sulfonamide and oxazole groups, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. The process often begins with the preparation of the oxazole ring, followed by the introduction of the sulfonamide group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents, and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 3,5-dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide typically involves the reaction of sulfonyl chlorides with appropriate amines or phenolic compounds. The resultant compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity. For instance, one study demonstrated the successful synthesis of derivatives through reactions involving cytisine and sulfochlorides, yielding compounds with notable biological activity .

Antimicrobial Properties:

Research has highlighted the antimicrobial potential of sulfonamide derivatives, including this compound. In one study, substituted oxadiazoles were screened against various bacterial strains, revealing significant growth inhibition capabilities. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 15.75 μg/mL against Escherichia coli and Pseudomonas aeruginosa. This suggests that compounds like this compound could serve as effective antibacterial agents.

Anti-inflammatory Applications:

Another area of application is in the treatment of inflammation-related disorders. The oxazole moiety has been linked to anti-inflammatory activity, making this compound a candidate for further development in treating conditions such as arthritis and other inflammatory diseases .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various oxadiazole derivatives against multidrug-resistant bacterial strains. The compound demonstrated significant inhibition against Kluyvera georgiana and Citrobacter werkmanii, with MIC values indicating its potential as a therapeutic agent in combating resistant infections .

Case Study 2: Anti-inflammatory Effects

In a clinical trial focusing on inflammatory disorders, derivatives of this compound were tested for their ability to reduce inflammatory markers in patients suffering from chronic inflammatory conditions. Results indicated a marked decrease in inflammatory cytokines following treatment with these compounds .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The oxazole ring may also interact with various biological pathways, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: A simpler sulfonamide with antibacterial properties.

Oxazole: A basic structure that forms the core of many biologically active compounds.

Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

Uniqueness

3,5-dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide is unique due to the combination of the oxazole and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Biological Activity

3,5-Dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide is a sulfonamide derivative with notable biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential applications as an enzyme inhibitor and its therapeutic properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₅S₂ |

| Molecular Weight | 331.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | KYKYCTHTQLYFIM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group mimics the structure of natural substrates, allowing it to bind to the active sites of enzymes involved in various biochemical pathways. This interaction can disrupt normal enzymatic functions, leading to antibacterial and anti-inflammatory effects.

Antibacterial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial activity. The mechanism typically involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacterial growth arrest.

- Case Study : A study reported that derivatives similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to established antibiotics like sulfadiazine and sulfamethoxazole .

Antifungal Activity

In addition to antibacterial properties, this compound has shown potential antifungal activity. Sulfonamide derivatives have been evaluated for their efficacy against various fungal strains.

- Findings : A recent investigation revealed that certain analogs exhibited antifungal activity with minimum inhibitory concentration (MIC) values indicating effectiveness against Candida species .

Synthesis and Research Applications

The synthesis of this compound involves multi-step organic reactions. The general approach includes:

- Preparation of the Oxazole Ring : Utilizing starting materials such as 3,5-dimethylisoxazole.

- Introduction of the Sulfonamide Group : Employing sulfonyl chlorides or similar reagents.

This compound serves as a versatile building block in medicinal chemistry for developing new therapeutic agents targeting various diseases due to its structural characteristics.

Research Findings

Recent studies have highlighted the importance of modifying existing compounds to enhance their biological activities. For instance:

Properties

Molecular Formula |

C11H13N3O5S2 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

3,5-dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide |

InChI |

InChI=1S/C11H13N3O5S2/c1-7-11(8(2)19-13-7)21(17,18)14-9-3-5-10(6-4-9)20(12,15)16/h3-6,14H,1-2H3,(H2,12,15,16) |

InChI Key |

KYKYCTHTQLYFIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.